2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE
Description
Properties
IUPAC Name |
(2E,6E)-2,6-bis(1H-indol-3-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c27-24-16(12-18-14-25-22-10-3-1-8-20(18)22)6-5-7-17(24)13-19-15-26-23-11-4-2-9-21(19)23/h1-4,8-15,25-26H,5-7H2/b16-12+,17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLCDKHIGZPCSC-UNZYHPAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CNC3=CC=CC=C32)C(=O)C(=CC4=CNC5=CC=CC=C54)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CNC3=CC=CC=C23)/C(=O)/C(=C/C4=CNC5=CC=CC=C45)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE typically involves the condensation reaction between cyclohexanone and indole-3-carbaldehyde. The reaction is usually carried out in the presence of a base, such as piperidine or pyrrolidine, which acts as a catalyst. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The indole groups can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated indole rings.
Substitution: Substituted indole derivatives with various functional groups attached.
Scientific Research Applications
2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Indole-substituted derivatives exhibit unique electronic and steric profiles due to the fused bicyclic indole system. This enhances intermolecular interactions (e.g., π-π stacking, hydrogen bonding) compared to monocyclic arylidene analogs .
Physical Properties
Melting points and synthetic yields of selected analogs:
Key Observations :
- Indole derivatives lack reported melting points, suggesting challenges in crystallization due to bulky substituents or amorphous solid formation.
- Substituents like nitro and hydroxy groups correlate with higher melting points, likely due to stronger intermolecular forces (e.g., dipole-dipole, H-bonding) .
Biological Activity
2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE (CAS Number: 53013-60-8) is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations, including antitumor and antibacterial activities.
The molecular formula of this compound is with a molecular weight of 352.43 g/mol. Key physical properties include:
- Density : 1.338 g/cm³
- Boiling Point : 678ºC at 760 mmHg
- Flash Point : 340.9ºC
Synthesis
The compound can be synthesized through a condensation reaction involving indole derivatives and cyclohexanone. The reaction typically requires an acid catalyst and proceeds under reflux conditions to yield the desired product in moderate to high yields.
Antitumor Activity
Research has indicated that compounds related to this compound exhibit significant cytotoxic properties. A study evaluated various 2-benzylidenecyclohexanones and found that some exhibited potent antitumor effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through the inhibition of mitochondrial function .
Antibacterial Activity
Recent studies have demonstrated that this compound possesses antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. In particular, derivatives of indole have shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MIC) in the low microgram range .
Case Studies
- Antitumor Evaluation : In vitro studies showed that derivatives of this compound significantly inhibited cancer cell proliferation. For instance, one derivative demonstrated an IC50 value of approximately 15 μM against a breast cancer cell line.
- Antibacterial Testing : In a comparative study, the compound was tested against MRSA strains, showing an MIC of less than 1 μg/mL, indicating strong antibacterial potential against resistant strains .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.43 g/mol |
| Density | 1.338 g/cm³ |
| Boiling Point | 678ºC |
| Flash Point | 340.9ºC |
| Antitumor IC50 (Example) | ~15 μM |
| Antibacterial MIC (MRSA) | <1 μg/mL |
Q & A
Q. 1.1. How can the synthesis of 2,6-bis[(E)-1H-indol-3-ylmethylidene]cyclohexanone be optimized for reproducibility in academic labs?
Answer: The synthesis typically involves a Claisen-Schmidt condensation between cyclohexanone and indole-3-carboxaldehyde under acidic or basic conditions. Key parameters include:
- Catalyst selection : Use KOH or NaOH (0.1–0.5 M) to promote aldol condensation, as reported in analogous syntheses of bis-benzylidene cyclohexanones .
- Solvent optimization : Ethanol or methanol at reflux (70–80°C) yields higher purity compared to aprotic solvents .
- Stoichiometry : A 2:1 molar ratio of aldehyde to ketone minimizes side reactions.
- Characterization : UV-Vis (λmax ~350–400 nm for conjugated enones) and <sup>1</sup>H-NMR (δ 7.5–8.5 ppm for aromatic protons) confirm structural integrity .
Q. 1.2. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?
Answer:
- UV-Vis spectroscopy : Identifies π→π* transitions in the conjugated enone system. For example, a peak at ~380 nm indicates strong electronic delocalization .
- FT-IR : C=O stretching (~1680 cm<sup>−1</sup>) and C=N stretching (~1600 cm<sup>−1</sup>) confirm keto-enol tautomerism .
- <sup>1</sup>H-NMR : Aromatic protons (δ 6.5–8.5 ppm) and methylene protons (δ 2.5–3.5 ppm) reveal substitution patterns and symmetry .
Advanced Research Questions
Q. 2.1. How do substituents on the indole rings influence the photochromic and antioxidant properties of this compound?
Answer:
- Electron-donating groups (e.g., -OH, -OCH3) enhance antioxidant activity by stabilizing radical intermediates. For example, 2,4-dihydroxybenzylidene derivatives show DPPH radical scavenging IC50 values of ~20 μM .
- Electron-withdrawing groups (e.g., -NO2, -Cl) improve photostability but reduce photochromic response due to decreased π-conjugation efficiency .
- Methodology : Time-dependent UV-Vis under UV irradiation (λ = 365 nm) quantifies photochromic reversibility. Cyclic voltammetry (Epa ~0.8 V vs. Ag/AgCl) correlates redox activity with antioxidant capacity .
Q. 2.2. What mechanistic insights explain the cytotoxic activity of 2,6-bis(indolylidene)cyclohexanone derivatives against cancer cells?
Answer:
- Topographical analysis : X-ray crystallography reveals planar conformations that intercalate DNA, inhibiting replication (e.g., IC50 ~5 μM in L1210 leukemia cells) .
- Structure-activity relationships (SAR) : Analogues with para-nitrobenzylidene substituents exhibit enhanced cytotoxicity due to increased electrophilicity and DNA alkylation potential .
- Biological assays : <sup>3</sup>H-thymidine incorporation assays confirm inhibition of DNA synthesis, while flow cytometry detects G2/M phase arrest .
Q. 2.3. How can this compound be utilized in designing metal-organic frameworks (MOFs) with tunable porosity?
Answer:
- Ligand design : The keto-enol tautomerism allows coordination with transition metals (e.g., Mn<sup>2+</sup>, Cu<sup>2+</sup>). For example, Mn-based MOFs derived from 2,6-bis(4-carboxybenzylidene)cyclohexanone exhibit BET surface areas of ~1200 m<sup>2</sup>/g .
- Topological analysis : Reticular chemistry principles (e.g., edge-transitive nets) predict framework stability. Single-crystal XRD confirms a pcu topology for Mn-MOFs .
- Applications : Gas adsorption (CO2 uptake ~4.5 mmol/g at 1 bar) and catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid, 85% yield) .
Q. 2.4. What experimental and computational methods resolve contradictions in reported reaction yields for its derivatives?
Answer:
- Statistical analysis : Tukey’s HSD test identifies significant differences in yields (p < 0.05) due to solvent polarity or catalyst loading .
- DFT calculations : Gibbs free energy profiles (ΔG‡) predict kinetic barriers for side reactions (e.g., Michael addition vs. aldol condensation) .
- Controlled experiments : Parallel synthesis under inert (N2) vs. aerobic conditions quantifies oxidative degradation pathways .
Methodological Challenges
Q. 3.1. How can researchers mitigate aggregation-induced quenching (ACQ) in fluorescence studies of this compound?
Answer:
- Solvent engineering : Use tetrahydrofuran (THF) or DMSO to disrupt π-π stacking.
- Derivatization : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder aggregation .
- Time-resolved fluorescence : Lifetime measurements (τ ~2–5 ns) distinguish monomeric vs. aggregated states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
